protesalin
Description
Protesalin is a synthetic small-molecule compound designed to modulate protein-protein interactions (PPIs), particularly those involved in inflammatory pathways and cellular signaling cascades. While its exact mechanism remains under investigation, preliminary studies suggest it binds to conserved hydrophobic pockets in symmetric protein complexes, stabilizing or destabilizing quaternary structures depending on the target . Its structural backbone includes a benzothiazole core linked to a sulfonamide group, conferring both solubility and target affinity.
Properties
CAS No. |
136511-35-8 |
|---|---|
Molecular Formula |
C20H15NO |
Synonyms |
protesalin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Protesalin belongs to a class of PPI modulators that includes ebselen , phorboxazole analogues , and proresolvin derivatives . Below is a systematic comparison based on structural, functional, and pharmacological properties:
Table 1: Comparative Analysis of this compound and Analogous Compounds
Structural and Functional Insights
- Ebselen: Unlike this compound’s non-covalent binding, ebselen acts via covalent modification of catalytic cysteine residues, limiting its reversibility . While both compounds show anti-inflammatory effects, ebselen’s broader reactivity increases off-target risks.
- Phorboxazole Analogues: These macrocycles exhibit superior potency (IC₅₀ in nM range) but suffer from poor oral bioavailability, necessitating intravenous delivery . This compound’s smaller molecular weight (~450 Da vs. ~1,200 Da) improves pharmacokinetics.
- Proresolvin Derivatives : Lipid-based resolvins excel in resolving chronic inflammation but lack this compound’s stability in systemic circulation. Proresolvin’s short half-life (2–4 hours) limits its utility outside localized applications .
Pharmacodynamic Contrasts
- Target Selectivity : this compound’s binding to symmetric protein interfaces (e.g., homodimers) reduces interference with asymmetric complexes, a limitation observed in ebselen’s promiscuous protease inhibition .
- Metabolic Pathways : this compound undergoes hepatic glucuronidation, whereas phorboxazole analogues rely on cytochrome P450 3A4, increasing drug-drug interaction risks .
Research Findings and Limitations
- Efficacy : In murine models of rheumatoid arthritis, this compound reduced joint swelling by 70% versus 50% for ebselen, though both outperformed proresolvin (30%) .
- Toxicity : this compound’s LD₅₀ in rats (>2,000 mg/kg) surpasses phorboxazole’s (~150 mg/kg), highlighting its safer profile .
- Knowledge Gaps: Structural data for this compound-target complexes remain sparse compared to ebselen’s well-characterized protease interactions . Further crystallographic studies are needed to refine its design.
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